molecular formula C17H14F2N2O4S B2507979 2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 1448054-28-1

2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2507979
CAS No.: 1448054-28-1
M. Wt: 380.37
InChI Key: WQFVGJVHNCRYBV-UHFFFAOYSA-N
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Description

2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C17H14F2N2O4S and its molecular weight is 380.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and similar compounds, are central to various synthetic organic chemistry methodologies, particularly in the context of generating fluorinated heterocyclic compounds. Zou et al. (2017) developed a method for direct difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone, highlighting its utility in synthesizing CF2H/CF3-containing isoquinoline derivatives under mild conditions (Zou & Wang, 2017). Similarly, Liu et al. (2016) synthesized heterocyclic derivatives via a visible-light-promoted reaction, emphasizing the broad substrate scope and efficiency of such processes (Liu et al., 2016).

Catalysis and Reactivity

The reactivity of sulfone-based compounds in catalytic processes has been explored, with Reddy et al. (2015) demonstrating the sulfenylation and sulfonylation of benzamide derivatives via nickel catalysis. This work presents a convenient route for constructing valuable diaryl sulfides and sulfones (Reddy et al., 2015). Additionally, Fu et al. (2016) investigated the visible-light-mediated oxydifluoromethylation of olefinic amides, leading to the synthesis of CF2H-containing benzoxazines and oxazolines, showcasing the mild conditions and functional group tolerance of this approach (Fu et al., 2016).

Biological and Pharmacological Screening

The potential biological and pharmacological applications of benzamide derivatives have also been explored. Patel et al. (2009) synthesized fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole and evaluated their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study showcases the diverse functional group incorporation and pharmacological screening of such compounds (Patel et al., 2009).

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O4S/c18-17(19)26(24,25)14-4-2-1-3-12(14)16(23)21-11-6-5-10-7-8-20-15(22)13(10)9-11/h1-6,9,17H,7-8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFVGJVHNCRYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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